molecular formula C11H6BrNO B1306132 5-(2-Bromophenyl)furan-2-carbonitrile CAS No. 88649-66-5

5-(2-Bromophenyl)furan-2-carbonitrile

Cat. No.: B1306132
CAS No.: 88649-66-5
M. Wt: 248.07 g/mol
InChI Key: HQTHDRHNTTXCJD-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)furan-2-carbonitrile is an organic compound with the molecular formula C11H6BrNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromophenyl group and a nitrile group

Preparation Methods

The synthesis of 5-(2-Bromophenyl)furan-2-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with furan-2-carbonitrile under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

5-(2-Bromophenyl)furan-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Scientific Research Applications

5-(2-Bromophenyl)furan-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)furan-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the nitrile group can participate in hydrogen bonding and other interactions. The furan ring provides a rigid and planar structure that can facilitate these interactions.

Comparison with Similar Compounds

5-(2-Bromophenyl)furan-2-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(2-bromophenyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTHDRHNTTXCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388116
Record name 5-(2-bromophenyl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88649-66-5
Record name 5-(2-bromophenyl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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